molecular formula C17H17FN2 B2595702 1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole CAS No. 891390-39-9

1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole

Cat. No.: B2595702
CAS No.: 891390-39-9
M. Wt: 268.335
InChI Key: WQWINBWGKTWXRG-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with three methyl groups (at positions 2, 5, and 6) and a 2-fluorobenzyl group at the 1-position. The 2-fluorophenylmethyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methyl groups on the benzodiazole ring may influence steric and electronic characteristics .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2,5,6-trimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c1-11-8-16-17(9-12(11)2)20(13(3)19-16)10-14-6-4-5-7-15(14)18/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWINBWGKTWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 2,5,6-trimethylbenzodiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzodiazole derivatives can exhibit anticancer properties. The introduction of fluorine in the phenyl group may enhance the compound's biological activity due to increased lipophilicity and altered electronic properties. A study exploring similar compounds found that modifications in the benzodiazole structure led to significant cytotoxic effects against various cancer cell lines .

Enzyme Inhibition
Benzodiazole derivatives have also been investigated for their enzyme inhibitory activities. For instance, compounds with similar structures have shown promise as inhibitors of certain kinases involved in cancer progression. The incorporation of the fluorinated phenyl moiety may improve binding affinity to the target enzymes .

Material Science Applications

Photophysical Properties
The unique structure of 1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole suggests potential applications in material science, particularly as a fluorophore. Research into related pyrazolo[1,5-a]pyrimidines has demonstrated their utility in developing materials with exceptional photophysical properties. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Enzyme inhibitorsImproved binding affinity for kinase targets
Material ScienceFluorophores for OLEDs and optoelectronicsExceptional photophysical properties observed

Case Studies

Case Study 1: Anticancer Potential
A study conducted on a series of benzodiazole derivatives revealed that compounds with similar substitutions to this compound exhibited notable activity against breast cancer cells. The investigation highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Photophysical Investigations
Another research effort focused on synthesizing and characterizing new materials based on benzodiazole derivatives for use in OLED technology. The findings indicated that these compounds could achieve high luminescence efficiency and stability under operational conditions.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the benzodiazole core play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzodiazole scaffold is highly modular, with substitutions on the aryl or heterocyclic rings significantly altering properties. Key analogs include:

1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 615279-08-8)
  • Structure : Lacks the 2,5,6-trimethyl substituents.
  • Molecular Formula : C₁₄H₁₁FN₂.
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (CAS 940656-93-9)
  • Structure : Chloro and fluoro substituents on the phenyl ring.
  • Molecular Formula : C₁₃H₈ClFN₂.
  • Properties : Halogenation increases molecular polarity and may enhance interactions with biological targets via halogen bonding. However, the lack of a benzyl group reduces lipophilicity compared to the target compound .
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole (CAS 380639-07-6)
  • Structure : Trifluoromethyl group on the phenyl ring.
  • Molecular Formula : C₁₄H₉F₃N₂.
  • The higher molecular weight (262.23 g/mol) may affect pharmacokinetics .
5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 2061266-88-2)
  • Structure : Nitrophenylmethyl group with difluoro substituents on the benzodiazole core.
  • Molecular Formula : C₁₄H₉F₂N₃O₂.
  • Properties : The nitro group introduces strong electron-withdrawing effects, which could enhance oxidative stability but reduce bioavailability due to increased polarity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Melting Point (°C)
Target Compound† ~257.3 2,5,6-trimethyl, 2-fluorobenzyl 3.8–4.2 Not reported
1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazole 226.25 None (base structure) 2.9–3.3 Not reported
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole 246.67 2-Cl, 6-F on phenyl 3.1–3.5 Not reported
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole 262.23 2-CF₃ on phenyl 3.6–4.0 Not reported

*LogP: Predicted octanol-water partition coefficient using ChemDraw. †Estimated based on analogs.

Key Observations:
  • Halogenated analogs (Cl, F, CF₃) exhibit moderate polarity, balancing bioavailability and target binding.

Biological Activity

1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family. Its unique structure, featuring a fluorophenyl group and multiple methyl substitutions, contributes to its distinct biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11FN2C_{14}H_{11}FN_2. The compound's structure is characterized by:

  • A benzodiazole core which is known for various biological activities.
  • A fluorophenyl group that enhances lipophilicity and potentially alters receptor interactions.
  • Three methyl groups that may influence the compound's steric and electronic properties.

Biological Activity Overview

Research has indicated that compounds within the benzodiazole class exhibit a wide range of biological activities. The specific activities of this compound are summarized in the following table:

Biological Activity Mechanism/Effect Reference
AnticancerInhibits cell proliferation in various cancer cell lines
AntimicrobialExhibits activity against bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
NeuroprotectiveProtects neuronal cells from apoptosis
Enzyme inhibition (e.g., HDAC)Inhibits histone deacetylases involved in cancer progression

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including colon and breast cancer cells. The IC50 values varied depending on the cell line but generally ranged from 10 µM to 30 µM .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against several bacterial strains:

  • Staphylococcus aureus and Escherichia coli were notably sensitive to treatment with this compound at concentrations as low as 15 µg/mL .

Neuroprotective Effects

Research into the neuroprotective effects of benzodiazole derivatives suggests that this compound may protect neuronal cells from oxidative stress and apoptosis:

  • In models of neurodegeneration, it significantly reduced markers of apoptosis and inflammation .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways related to growth and survival.

Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers evaluated the effects of various benzodiazole derivatives on cancer cell lines. The results indicated that this compound exhibited promising antiproliferative activity with a mean IC50 value around 20 µM against human lung adenocarcinoma cells .

Study 2: Neuroprotection in Cell Models

Another study focused on neuroprotection showed that treatment with this compound resulted in a significant reduction in apoptotic markers in neuronal cell cultures exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

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